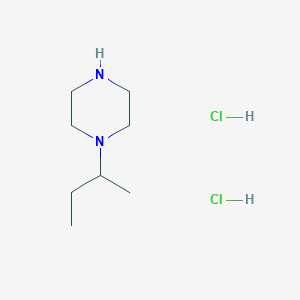

1-sec-Butyl-piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Paper discusses the synthesis of compounds related to the metabolites of a cerebral vasodilator, which includes piperazine derivatives. Although the specific compound 1-sec-Butyl-piperazine dihydrochloride is not synthesized in this study, the methods used to synthesize the related compounds could potentially be applied to its synthesis. The metabolites were synthesized to confirm their proposed structures, which suggests that similar synthetic strategies could be used to synthesize and confirm the structure of 1-sec-Butyl-piperazine dihydrochloride.

Molecular Structure Analysis

In paper , the molecular structure of a different piperazine derivative, 1,4-bis-(cyclopropylmethyl) piperazine dihydrochloride, was determined using single-crystal X-ray diffraction analysis. The detailed analysis of bond distances and angles, as well as the confirmation of the "chair" conformation of the piperazinium ion, provides a precedent for the type of structural analysis that could be performed on 1-sec-Butyl-piperazine dihydrochloride. Although the exact structure of 1-sec-Butyl-piperazine dihydrochloride is not provided, the methodologies and findings from this paper could guide the structural elucidation of similar compounds.

Chemical Reactions Analysis

Neither paper nor provides specific information on the chemical reactions of 1-sec-Butyl-piperazine dihydrochloride. However, the synthesis and structural determination of related piperazine compounds suggest that these compounds can participate in various chemical reactions typical for organic compounds with similar functional groups. The reactivity of piperazine derivatives often involves their nitrogen atoms, which can act as nucleophiles in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-sec-Butyl-piperazine dihydrochloride are not directly discussed in the provided papers. However, the crystal structure analysis in paper of a related compound provides information on the crystal packing, which is influenced by electrostatic attractions and hydrogen bonding. These interactions are important for understanding the physical properties such as solubility and melting point. The chemical properties of piperazine derivatives are often related to their basicity, due to the presence of nitrogen atoms, and their ability to form salts with acids, such as the dihydrochloride form mentioned in the compound of interest.

Applications De Recherche Scientifique

Cancer Research

1-sec-Butyl-piperazine dihydrochloride derivatives have been studied for their potential in cancer treatment. For example, 1-benzhydryl-sulfonyl-piperazine derivatives demonstrated significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007). Also, N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives, including one with a sec-butyl group, showed promising anticancer activity against human cancer cell lines (Sunagar et al., 2016).

Pharmaceutical Development

This compound has been studied in the context of pharmaceutical development. Piperazine derivatives are involved in the design and synthesis of various pharmacologically active agents. For instance, imidazoline derivatives containing piperazine structures have been identified as antidiabetic compounds (Le Bihan et al., 1999).

Neuropharmacology

Substituted piperazine compounds are explored for their neuropharmacological properties. Compounds like 1-[2-(diphenylmethoxy)ethyl] piperazines have shown affinity to dopamine receptors, indicating their potential in treating neurological disorders (Van der Zee & Hespe, 1985).

Antimicrobial Activity

Piperazine derivatives are also investigated for antimicrobial properties. For example, 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids showed potent inhibitory activity against Mycobacterium tuberculosis (Jallapally et al., 2014).

Therapeutic Tools

Piperazine derivatives are used therapeutically as antipsychotic, antidepressant, and anxiolytic drugs. They are particularly noted for their activation of the monoamine pathway (Brito et al., 2018).

Safety And Hazards

Orientations Futures

Piperazines, including 1-sec-Butyl-piperazine dihydrochloride, are the third most common nitrogen heterocycle in drug discovery and are key components of several blockbuster drugs . Despite their wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, which could lead to more diverse and effective piperazine-based drugs in the future .

Propriétés

IUPAC Name |

1-butan-2-ylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-3-8(2)10-6-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQUEMODCDKZGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-sec-Butyl-piperazine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

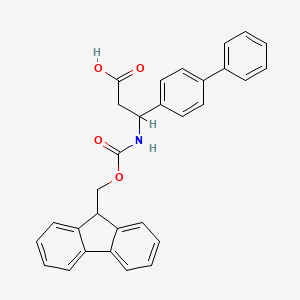

![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)

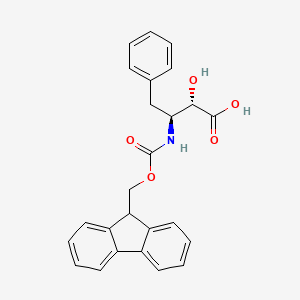

![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)

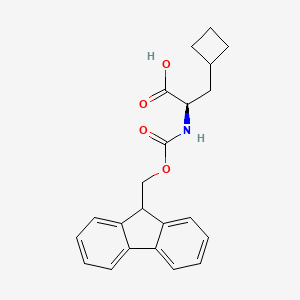

![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)

![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)